

Isopaynantheine physical and chemical properties for research purposes

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Compound of Interest

Compound Name: Isopaynantheine

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Isopaynantheine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopaynantheine is a naturally occurring indole alkaloid found in the leaves of the kratom plant (*Mitragyna speciosa*) and also in *Mitragyna hirsuta*.^[1] As a minor alkaloid in kratom, it is a diastereomer of paynantheine and has garnered significant interest within the scientific community for its potential pharmacological activities.^[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Isopaynantheine**, intended to support research and drug development endeavors.

Physical and Chemical Properties

Isopaynantheine is a complex organic molecule with the chemical formula $C_{23}H_{28}N_2O_4$.^{[1][2]} It is structurally characterized by an indole core and is classified as a corynanthe-type alkaloid. The molecule's physical and chemical properties are summarized in the tables below.

Core Physical and Chemical Data

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₂₈ N ₂ O ₄	[1] [2] [3] [4]
Molecular Weight	396.5 g/mol	[1] [2] [3] [4]
CAS Number	22032-51-5	[3] [4]
Appearance	Solid	[3] [4]
Solubility	Soluble in Chloroform	[3] [4]
Melting Point	Data not available	
Boiling Point	Data not available (Paynantheine, a diastereomer, has a boiling point of 561.8 °C)	[5]
Storage Temperature	-20°C	[3]

Spectroscopic and Structural Data

Identifier	Value	Source(s)
IUPAC Name	methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate	[2]
InChI	InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19+/m0/s1	[2]
InChI Key	JGZKIGWXPPFMRG-CGJCNEAHS-A-N	[2]
Canonical SMILES	<chem>COC1=CC=CC2=C1C3=C(N2[C@H]4--INVALID-LINK--C=C)/C(=C/OC)/C(=O)OC">C@HN(CC3)C)C</chem>	[2]
HRESIMS (m/z)	[M+H] ⁺ 397.2117	[6]

Nuclear Magnetic Resonance (NMR) Data

The following are key ¹H and ¹³C NMR chemical shifts for **Isopaynantheine**, as reported in the literature.[6][7]

Position	¹³ C Shift (ppm)	¹ H Shift (ppm, J in Hz)
2	132.9	-
3	53.8	4.73, br s
5	53.2	3.12, m; 2.91, m
6	19.4	2.80, m; 2.69, m
7	107.5	-
8	153.6	-
9	94.6	6.20, d (2.3)
10	122.2	6.99, d (8.3)
11	117.9	6.70, dd (8.3, 2.3)
12	127.7	-
13	135.2	-
14	29.8	2.65, m; 1.83, m
15	37.0	2.50, m
16	107.8	-
17	160.7	7.44, s
18	116.7	5.01, dd (10.9, 1.8); 4.89, dd (17.3, 1.8)
19	137.9	5.57, ddd (17.3, 10.9, 7.8)
20	40.8	2.95, m
21	58.9	3.32, m; 3.23, m
22	169.1	-
9-OCH ₃	55.6	3.82, s
17-OCH ₃	61.7	3.76, s
22-OCH ₃	51.4	3.67, s

NH

-

8.91, s

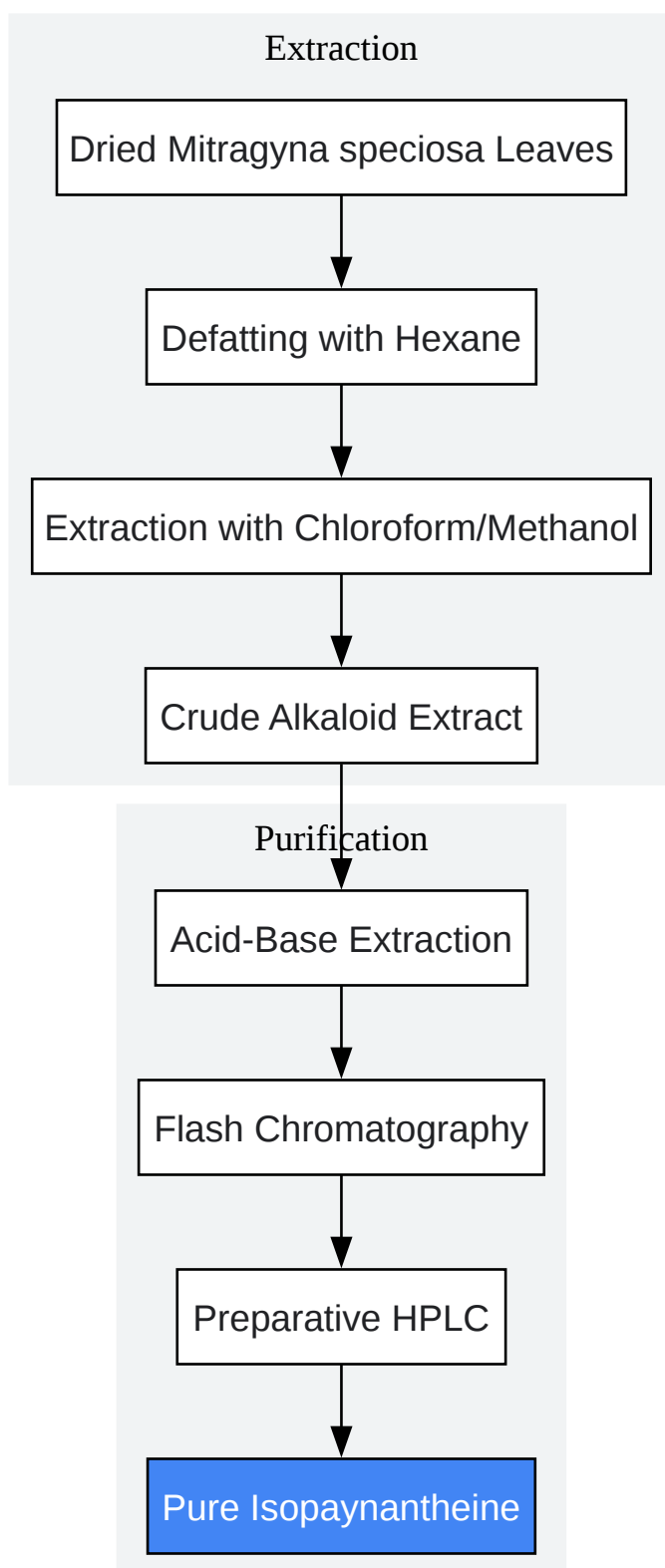
Experimental Protocols

Isolation and Purification

Isopaynantheine is typically isolated from the leaves of *Mitragyna speciosa*. A general protocol involves the following steps:

- Extraction: Dried and powdered leaf material is subjected to sequential solvent extraction, often starting with a nonpolar solvent like hexane to remove lipids, followed by extraction with a more polar solvent such as chloroform or methanol to extract the alkaloids.[\[1\]](#)
- Purification: The crude alkaloid extract is then purified using chromatographic techniques.[\[1\]](#)
 - Flash Chromatography: This method can be used for initial separation of the complex alkaloid mixture.[\[1\]](#)
 - High-Performance Liquid Chromatography (HPLC): Preparative HPLC is employed for the final purification of **Isopaynantheine** to a high degree of purity.[\[1\]](#)

A more detailed experimental workflow for the isolation of related alkaloids from *Mitragyna speciosa* can be adapted for **Isopaynantheine**. This often involves acid-base extraction to separate the basic alkaloids from neutral and acidic components, followed by chromatographic separation.



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A general workflow for the isolation of **Isopaynantheine**.

Characterization

The structure and purity of isolated **Isopaynantheine** are confirmed using a combination of spectroscopic methods:

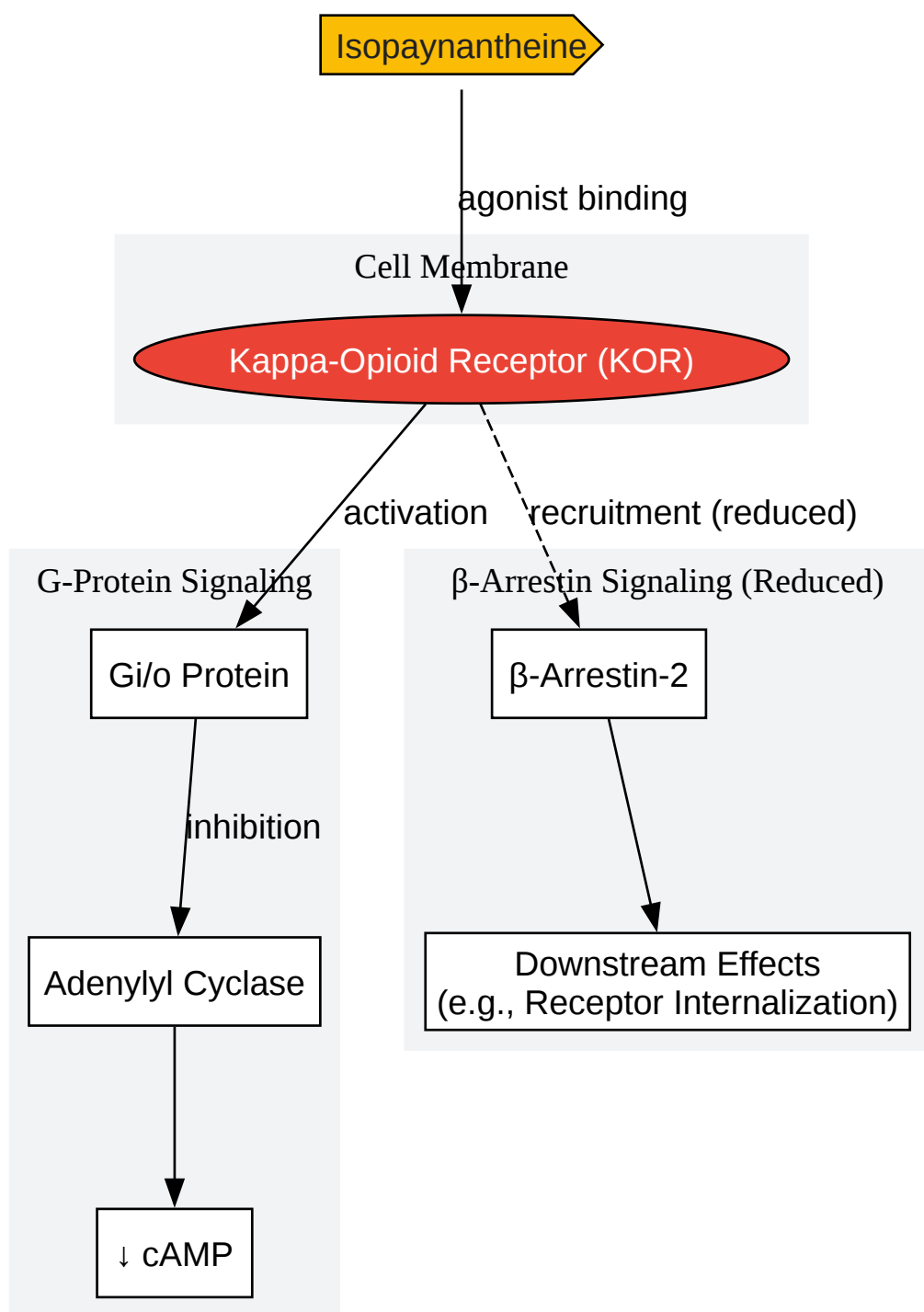
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex structure of the molecule.[\[6\]](#)
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact mass and molecular formula of the compound.[\[6\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are employed for the identification and quantification of **Isopaynantheine** in complex mixtures, such as plant extracts or biological samples.[\[8\]](#)

Biological Activity and Signaling Pathways

Isopaynantheine has been identified as a kappa-opioid receptor (KOR) agonist.[\[9\]](#)[\[10\]](#) KORs are a class of G-protein coupled receptors (GPCRs) that are involved in a variety of physiological processes, including pain perception, mood, and addiction.

Upon binding of an agonist like **Isopaynantheine**, the KOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of heterotrimeric G-proteins, specifically of the G_i/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Furthermore, KOR activation can also lead to the recruitment of β -arrestin-2. However, studies have shown that **Isopaynantheine** exhibits reduced β -arrestin-2 recruitment, suggesting it may be a biased agonist.[\[9\]](#)[\[10\]](#) This biased agonism could potentially lead to a pharmacological profile with fewer side effects compared to non-biased KOR agonists.



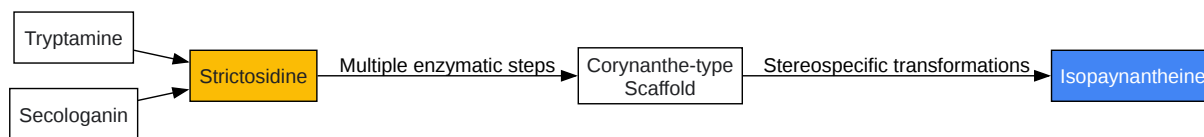
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Proposed signaling pathway of **Isopaynantheine** via the KOR.

Biosynthesis

The biosynthesis of **Isopaynantheine** is believed to follow the well-established monoterpene indole alkaloid (MIA) pathway.[1] This complex pathway begins with the condensation of tryptamine and secologanin to form strictosidine, a key intermediate in the biosynthesis of thousands of indole alkaloids.

From strictosidine, a series of enzymatic reactions, including deglycosylation, rearrangements, reductions, and methylations, lead to the formation of the corynanthe alkaloid scaffold. The specific enzymatic steps that lead to the formation of **Isopaynantheine** from the central MIA pathway are still under investigation, but it is understood to involve a series of stereospecific transformations.



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Simplified overview of the biosynthetic origin of **Isopaynantheine**.

Conclusion

Isopaynantheine is a fascinating minor alkaloid from *Mitragyna speciosa* with demonstrated activity as a kappa-opioid receptor agonist. Its unique pharmacological profile, potentially as a biased agonist, makes it a compound of significant interest for further research into pain management and other neurological disorders. This guide provides a foundational understanding of its properties and the methodologies for its study, which should aid in the advancement of research in this area. Further investigation is warranted to fully elucidate its therapeutic potential and mechanism of action.

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